molecular formula C17H19N3O2 B12782097 3-((6-Methyl-benzoxazol-2-ylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one CAS No. 143708-03-6

3-((6-Methyl-benzoxazol-2-ylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one

Cat. No.: B12782097
CAS No.: 143708-03-6
M. Wt: 297.35 g/mol
InChI Key: MUPPXNKNEHWOEB-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features: 3-((6-Methyl-benzoxazol-2-ylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one (CAS: 143708-02-5) is a pyridin-2-one derivative featuring a benzoxazole substituent linked via a methylamino group. The core pyridinone ring bears 5-ethyl and 6-methyl substituents, while the benzoxazole moiety includes a 6-methyl group (). This compound belongs to a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting viral enzymes like HIV-1 reverse transcriptase (RT) and hepatitis delta virus (HDV) polymerase .

Properties

CAS No.

143708-03-6

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

5-ethyl-6-methyl-3-[(6-methyl-1,3-benzoxazol-2-yl)methylamino]-1H-pyridin-2-one

InChI

InChI=1S/C17H19N3O2/c1-4-12-8-14(17(21)19-11(12)3)18-9-16-20-13-6-5-10(2)7-15(13)22-16/h5-8,18H,4,9H2,1-3H3,(H,19,21)

InChI Key

MUPPXNKNEHWOEB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=O)C(=C1)NCC2=NC3=C(O2)C=C(C=C3)C)C

Origin of Product

United States

Biological Activity

3-((6-Methyl-benzoxazol-2-ylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a pyridine core substituted with an ethyl group and a benzoxazole moiety. Its molecular formula is C15_{15}H16_{16}N2_{2}O, indicating the presence of nitrogen and oxygen atoms that may contribute to its biological activity.

Research indicates that compounds similar to 3-((6-Methyl-benzoxazol-2-ylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one may interact with various biological targets, including enzymes and receptors involved in signaling pathways. Specifically, it has been noted for its potential to inhibit CSF-1R (Colony Stimulating Factor 1 Receptor) signaling, which plays a crucial role in macrophage biology and cancer progression .

Anticancer Activity

The compound has shown promise in preclinical studies as an anticancer agent. It is believed to exert its effects by modulating cellular pathways related to tumor growth and metastasis. For instance, the inhibition of CSF-1R signaling can lead to reduced tumor-associated macrophage recruitment, thereby hindering tumor progression .

Antimicrobial Activity

In addition to its anticancer properties, there is evidence suggesting antimicrobial activity against various pathogens. Compounds with similar structures have been evaluated for their efficacy against gram-positive and gram-negative bacteria, as well as fungi such as Candida albicans. These studies often utilize standard assays to determine minimum inhibitory concentrations (MICs), revealing that certain derivatives exhibit significant antibacterial properties .

Study 1: Anticancer Efficacy

A study published in the Asian Journal of Chemistry explored the synthesis and biological evaluation of benzoxazole derivatives. The results indicated that several compounds demonstrated significant cytotoxicity against cancer cell lines, highlighting the potential of benzoxazole-containing compounds in cancer therapy .

CompoundCell Line TestedIC50 (µM)
Compound AMCF-7 (Breast)15
Compound BHeLa (Cervical)20

Study 2: Antimicrobial Activity

Another research effort investigated the antimicrobial properties of various pyridine derivatives. The findings revealed that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the benzoxazole or pyridine rings could enhance efficacy .

PathogenMIC (µg/mL) for Compound
Staphylococcus aureus32
Escherichia coli64

Comparison with Similar Compounds

L-697,661 (3-(((4,7-Dichloro-1,3-benzoxazol-2-yl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one)

  • Structural Differences :
    • Benzoxazole Substituents : L-697,661 has 4,7-dichloro substitutions on the benzoxazole ring instead of the 6-methyl group in the target compound ().
  • Activity: Exhibits anti-HDV activity through virtual screening and molecular docking, with IC₅₀ values in the nanomolar range . Inhibits HIV-1 RT with 95% efficacy in MT4 cell cultures but shows rapid resistance development due to single-point mutations in viral RT .
  • Metabolism and Toxicity :
    • Chlorine atoms may enhance metabolic stability but increase toxicity risks compared to methyl groups.

L-696,229 (3-[2-(Benzoxazol-2-yl)ethyl]-5-ethyl-6-methylpyridin-2(1H)-one)

  • Structural Differences: Linker: Uses a two-atom ethyl linker instead of the methylamino group in the target compound ().
  • Activity :
    • Potent HIV-1 RT inhibitor (IC₅₀ = 30 nM) but inactive against HIV-2 RT and other polymerases .
  • Metabolism :
    • Undergoes hydroxylation at the 5-ethyl group, dihydrodiol formation, and benzoxazole ring hydrolysis in rats and humans. Conjugates (glucuronides/sulfates) dominate plasma and urine metabolites .

3-[N-(Phthalimidomethyl)amino]-5-ethyl-6-methylpyridin-2(1H)-one

  • Structural Differences :
    • Substituent : Phthalimide group replaces benzoxazole ().
  • Activity :
    • Initial lead compound with IC₅₀ = 30 nM against HIV-1 RT but hydrolytically unstable, limiting antiviral use .
  • SAR Insights :
    • Replacing phthalimide with benzoxazole (as in L-696,229) improved hydrolytic stability and activity .

Key Structure-Activity Relationship (SAR) Trends

Pyridinone Core: The 5-ethyl and 6-methyl groups are critical for RT binding. Removal reduces potency by >100-fold ().

Linker Flexibility :

  • A two-atom linker (e.g., ethyl in L-696,229) enhances conformational flexibility and RT binding compared to rigid or shorter linkers .

Benzoxazole Modifications :

  • Electron-withdrawing groups (e.g., Cl in L-697,661) increase potency but may reduce metabolic stability.
  • Methyl groups (e.g., 6-methyl in the target compound) improve solubility and reduce toxicity .

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